11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one
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Overview
Description
7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-4(1H)-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including a benzodioxin ring, a hydroxyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-4(1H)-one involves several steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the nitrogen position with various alkyl or aryl halides in the presence of N,N-dimethylformamide and catalytic amounts of lithium hydride .
Chemical Reactions Analysis
7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the benzodioxin ring can lead to the formation of a dihydro derivative .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly against lipoxygenase and cholinesterase enzymes . In medicine, derivatives of this compound have shown promise as antibacterial agents and moderate enzyme inhibitors
Mechanism of Action
The mechanism of action of 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as lipoxygenase by binding to their active sites, thereby preventing the formation of inflammatory mediators. The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its overall efficacy .
Comparison with Similar Compounds
When compared to similar compounds, 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-4(1H)-one stands out due to its unique combination of functional groups. Similar compounds include 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide and 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate . These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.
Properties
IUPAC Name |
11-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O4S/c20-19(21,22)9-6-10(8-1-2-12-13(5-8)28-4-3-27-12)23-18-15(9)16-17(29-18)11(25)7-14(26)24-16/h1-2,5-7H,3-4H2,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWILSGBGYEYES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC4=C(C(=C3)C(F)(F)F)C5=C(S4)C(=CC(=O)N5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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